molecular formula C10H13ClN2O B103100 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea CAS No. 15441-91-5

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea

Cat. No.: B103100
CAS No.: 15441-91-5
M. Wt: 212.67 g/mol
InChI Key: YSMGKTOVYFPIPS-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a chloro and a methyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and dimethylcarbamoyl chloride.

    Reaction: The 3-chloro-2-methylphenylamine is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Products include substituted ureas with different functional groups replacing the chloro group.

    Oxidation: Products include alcohols or carboxylic acids derived from the methyl group.

    Reduction: Products include amines derived from the reduction of nitro groups.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea has several scientific research applications:

    Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.

    Pharmaceuticals: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea involves the inhibition of specific enzymes or receptors. For example, as a herbicide, it may inhibit photosystem II in plants, leading to the disruption of photosynthesis and plant death. In pharmaceutical applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea
  • 3-(3-Chloro-2-ethylphenyl)-1,1-dimethylurea
  • 3-(3-Bromo-2-methylphenyl)-1,1-dimethylurea

Comparison

  • Structural Differences : The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
  • Reactivity : Compounds with different halogens (e.g., bromo instead of chloro) may exhibit different reactivity in substitution reactions.
  • Applications : While similar compounds may have overlapping applications, specific structural features can make 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea more suitable for certain uses, such as its specific enzyme inhibition profile in agricultural or pharmaceutical applications.

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMGKTOVYFPIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338912
Record name 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15441-91-5
Record name 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLORO-2-METHYLPHENYL)-1,1-DIMETHYLUREA
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